Cas no 850021-28-2 (1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea)

1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea is a specialized organic compound featuring an adamantane backbone coupled with a chloropropanoylurea moiety. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and pharmaceutical research. The adamantyl group enhances lipophilicity and metabolic stability, while the 2-chloropropanoylurea segment offers reactivity for further functionalization. Potential applications include its use as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system disorders. Its well-defined crystalline form ensures consistent purity, facilitating precise experimental outcomes. The compound’s stability under standard laboratory conditions further underscores its utility in synthetic workflows.
1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea structure
850021-28-2 structure
商品名:1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea
CAS番号:850021-28-2
MF:C14H21N2O2Cl
メガワット:284.782
CID:3107901
PubChem ID:4961825

1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea 化学的及び物理的性質

名前と識別子

    • N-[(1-adamantylamino)carbonyl]-2-chloropropanamide
    • Z85917611
    • HMS2568D06
    • 2-Chloro-N-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]propanamide
    • DTXSID301162838
    • AJB02128
    • CHEMBL1524042
    • SR-01000064331
    • SR-01000064331-1
    • N-(1-adamantylcarbamoyl)-2-chloropropanamide
    • EN300-12213
    • G38711
    • AKOS008987430
    • MLS000417929
    • 850021-28-2
    • SMR000264716
    • 1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
    • 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea
    • インチ: InChI=1S/C14H21ClN2O2/c1-8(15)12(18)16-13(19)17-14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H2,16,17,18,19)
    • InChIKey: HMFCJXUBWSMHRG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 284.1291556Da
  • どういたいしつりょう: 284.1291556Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 58.2Ų

1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12213-0.05g
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95%
0.05g
$64.0 2023-04-29
Enamine
EN300-12213-5.0g
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95%
5g
$825.0 2023-04-29
Enamine
EN300-12213-0.1g
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95%
0.1g
$73.0 2023-04-29
Enamine
EN300-12213-0.5g
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95%
0.5g
$197.0 2023-04-29
Enamine
EN300-12213-0.25g
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95%
0.25g
$105.0 2023-04-29
Enamine
EN300-12213-500mg
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95.0%
500mg
$197.0 2023-10-02
1PlusChem
1P019OFT-100mg
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95%
100mg
$148.00 2024-04-21
1PlusChem
1P019OFT-5g
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95%
5g
$1082.00 2024-04-21
Aaron
AR019OO5-100mg
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95%
100mg
$126.00 2025-02-10
Enamine
EN300-12213-100mg
1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea
850021-28-2 95.0%
100mg
$73.0 2023-10-02

1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea 関連文献

1-(Adamantan-1-yl)-3-(2-chloropropanoyl)ureaに関する追加情報

Comprehensive Overview of 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea (CAS No. 850021-28-2)

1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea (CAS No. 850021-28-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. The compound combines the rigid adamantane moiety with a chloropropanoylurea group, creating a molecule with intriguing physicochemical properties. Researchers are particularly interested in its potential as a building block for drug discovery, especially in targeting neurological and metabolic disorders.

The adamantane core is known for its high stability and lipophilicity, which enhances membrane permeability—a critical factor in drug design. Meanwhile, the 2-chloropropanoyl segment introduces reactivity that can be exploited for further derivatization. This dual functionality makes 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea a versatile intermediate in synthetic chemistry. Recent studies have explored its role in modulating enzyme activity, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, which are hot topics in current biomedical research.

From a synthetic perspective, the compound's urea linkage offers hydrogen-bonding capabilities, making it valuable for molecular recognition applications. Its chloro substituent also allows for nucleophilic substitution reactions, enabling the creation of diverse analogs. These features align with the growing demand for small-molecule modulators in drug development, as highlighted by trends in high-throughput screening and fragment-based drug design.

In the context of green chemistry, researchers are investigating sustainable synthesis routes for 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea to minimize environmental impact. This aligns with the broader industry shift toward eco-friendly synthesis and reduced waste generation. Computational chemistry tools, such as molecular docking and QSAR modeling, are also being employed to predict its bioactivity and optimize its properties, reflecting the integration of AI-driven drug discovery in modern research.

Another area of interest is the compound's potential role in prodrug development. The adamantane group’s ability to improve pharmacokinetics could make it a candidate for enhancing drug delivery systems, a topic frequently searched in relation to nanomedicine and targeted therapy. Additionally, its stability under physiological conditions makes it suitable for long-acting formulations, addressing the need for reduced dosing frequency in chronic diseases.

Quality control and analytical characterization of 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea are critical for its application. Techniques like HPLC, NMR, and mass spectrometry are routinely used to ensure purity and confirm structure. These methods are essential for meeting regulatory standards in pharmaceutical manufacturing, a concern often raised in queries about GMP compliance and batch consistency.

In summary, 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea represents a compelling case study in the intersection of medicinal chemistry and material science. Its multifaceted applications—from drug discovery to sustainable synthesis—make it a subject of ongoing exploration. As the scientific community continues to tackle challenges like drug resistance and precision medicine, compounds like this will likely play a pivotal role in shaping future innovations.

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